8-Chloro-6-oxooctanoic acid ethyl ester
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Description
8-Chloro-6-oxooctanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 8-chloro-6-oxooctanoate is the ε-ketoester reductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the synthesis of ®-α-Lipoic Acid .
Mode of Action
Ethyl 8-chloro-6-oxooctanoate interacts with the ε-ketoester reductase enzyme, enhancing its activity . A variant of this enzyme, CpAR2S131Y/Q252I, shows improved activity towards Ethyl 8-chloro-6-oxooctanoate .
Biochemical Pathways
The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme affects the synthesis of ®-α-Lipoic Acid . This compound is a potent antioxidant and is used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .
Pharmacokinetics
Its solubility in most organic solvents and insolubility in water suggest that it may have good bioavailability.
Result of Action
The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme leads to an increase in the synthesis of ®-α-Lipoic Acid . This results in enhanced antioxidant activity, which can have various beneficial effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Ethyl 8-chloro-6-oxooctanoate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, the activity of the ε-ketoester reductase enzyme towards Ethyl 8-chloro-6-oxooctanoate was found to increase with temperature .
Properties
IUPAC Name |
ethyl 8-chloro-6-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCCMWYKLAISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198672 |
Source
|
Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-91-6 |
Source
|
Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050628916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 8-Chloro-6-oxooctanoic acid ethyl ester in the context of (R)-α-Lipoic acid production?
A1: this compound serves as a crucial intermediate in the synthesis of (R)-α-Lipoic acid []. The research highlights a more efficient and cost-effective method to produce this intermediate using an improved variant of the enzyme ϵ-keto ester reductase CpAR2 from Candida parapsilosis [].
Q2: How does the enzymatic activity of the improved CpAR2 variant impact the production of this compound?
A2: The study demonstrates that the engineered CpAR2 variant exhibits significantly enhanced activity towards the conversion of ethyl 8‐chloro‐6‐oxooctanoate to (R)‐8‐chloro‐6‐hydroxyoctanoic acid [(R)‐ECHO], a precursor to (R)-α-Lipoic acid. This improved activity translates to a more efficient production process, requiring less enzyme and potentially reducing manufacturing costs [].
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